molecular formula C12H13N3 B2923242 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 27078-85-9

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

Cat. No.: B2923242
CAS No.: 27078-85-9
M. Wt: 199.257
InChI Key: MRUPUWWMINETCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile (CAS 27078-85-9) is a specialized chemical compound with a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol . Its structure is defined by the SMILES notation: N#CC1=C2N=C(C)C=C(C)N2C(C)=C1C . This substance belongs to the pyrrolo[1,2-a]pyrimidine family, a class of nitrogen-containing fused heterocycles that are subjects of ongoing research in various scientific fields . Pyrrolopyrimidine scaffolds, in general, are of significant interest in medicinal and agricultural chemistry due to their structural similarity to purine bases, which allows them to interact with diverse biological targets . While specific pharmacological studies on this exact tetramethyl-carbonitrile derivative are not extensively published in the widely available literature, related analogues are investigated for a range of potential biological activities. These include serving as key intermediates in the synthesis of more complex molecules for potential applications as bromodomain inhibitors, antimalarial, anti-inflammatory, and antifungal agents . The compound's specific pattern of methyl and nitrile substituents makes it a valuable building block for further chemical exploration and derivatization in organic synthesis and drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-7-5-8(2)15-10(4)9(3)11(6-13)12(15)14-7/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUPUWWMINETCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=C(N12)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced products.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyano group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s distinct substitution pattern differentiates it from related pyrimidine derivatives. Below is a detailed comparison with structurally similar molecules:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups Synthetic Method Notable Properties
Target Compound Pyrrolo[1,2-a]pyrimidine 2,4,6,7-Tetramethyl, 8-carbonitrile Methyl, nitrile Not specified High steric bulk, lipophilicity
Compound 16 Pyrido-thieno-pyrimidine 7-Amino, 1,3-dimethyl, 2,4,9-trioxo Amino, oxo, nitrile Crystallization (EtOH/DMF) Hydrogen-bonding capability
4,6,9,9a-Tetrahydro-4-imino... Pyrimido[1,2-a]pyrimidine 8-(4-Nitrophenyl), 2-methylthio Nitrophenyl, methylthio Column chromatography Leaving group (methylthio)
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile Imidazo[1,5-a]pyrimidine 2-Methyl, 4-chloro, 8-carbonitrile Chloro, methyl, nitrile PEG-400 solvent, 120°C, 5 min Fast synthesis, 70–85% yield

Key Observations :

Steric Effects: The tetramethyl substitution in the target compound increases steric hindrance compared to derivatives like Compound 16 (which has smaller amino/oxo groups) or the imidazo-pyrimidine in . This may reduce reactivity in nucleophilic substitution reactions but enhance thermal stability .

Electron-Withdrawing Groups : The 8-carbonitrile group in the target compound and ’s imidazo-pyrimidine enhances electrophilicity at adjacent positions, favoring reactions like aromatic substitution. However, the absence of a leaving group (e.g., methylthio in ’s compound) limits its utility in displacement reactions .

Biological Activity

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique pyrrolo-pyrimidine structure that contributes to its biological activity. Its molecular formula is C12H14N4, and it exhibits properties that make it suitable for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Antitumor Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits COX-2 and other relevant enzymes
AntiviralShows efficacy against viral infections

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 20 µM across different lines. This suggests a promising avenue for further development as an anticancer agent.
  • Enzyme Inhibition : Research has demonstrated that this compound effectively inhibits COX-2 activity at low micromolar concentrations. This inhibition correlates with reduced inflammatory responses in vitro and in vivo models.
  • Antiviral Properties : The compound has been tested against Zika virus (ZIKV) and Dengue virus (DENV-2), showing EC50 values of 2.4 µM and 1.4 µM respectively. These findings suggest potential as an antiviral agent with lower toxicity compared to existing treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile?

  • Methodological Answer : Key synthetic strategies include:

  • Fischer Carbene Complex-Mediated Synthesis : A novel approach using Fischer carbene complexes to construct the pyrrolo[1,2-a]pyrimidine core, enabling efficient cyclization and nitrile functionalization .
  • Copper-Catalyzed Tandem Cyclization : Radical-based cyclization reactions with benzylidenemalononitriles, which are effective for introducing aryl substituents and carbonitrile groups at specific positions .
  • Lithium Diisopropylamide (LDA)-Mediated Reactions : Alkylation/condensation in tetrahydrofuran/n-heptane/ethylbenzene mixtures to install tert-butyl or fluorophenyl groups on the pyrimidine scaffold .
    • Table 1 : Comparative Synthesis Routes
MethodKey Reagents/ConditionsTarget SubstituentsReference
Fischer Carbene ComplexCarbene intermediates, nitrile sourceMethyl groups, nitrile at C8
Cu-Catalyzed CyclizationBenzylidenemalononitriles, radicalsAryl groups at C2, C5, C7
LDA-Mediated AlkylationLiN(iPr)₂, THF/n-heptane/ethylbenzenetert-Butyl, 4-fluorophenyl groups

Q. How are spectroscopic techniques employed to characterize this compound?

  • Methodological Answer :

  • NMR Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying methyl group positions (e.g., 2,4,6,7-tetramethyl) and nitrile integration at C8. For example, in related triazolopyridines, methyl resonances appear at δ 1.3–2.5 ppm, while nitrile carbons are observed at ~115–120 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns. For instance, a derivative with a molecular formula C31H32N8O2\text{C}_{31}\text{H}_{32}\text{N}_8\text{O}_2 showed an [M+H]⁺ peak at m/z 549 .
  • Elemental Analysis : Used to validate purity, with deviations <0.4% for C, H, N (e.g., C: 68.84% observed vs. 68.71% calculated in a related compound) .

Q. What role do substituents (e.g., methyl, nitrile) play in the compound’s reactivity?

  • Methodological Answer :

  • Methyl Groups : Enhance steric hindrance, influencing regioselectivity in cyclization reactions. For example, 2,4,6,7-tetramethyl substitution directs nitrile installation to C8 via steric shielding .
  • Nitrile Group : Acts as an electron-withdrawing group, stabilizing intermediates during cyclization. In triazolopyridines, nitriles at C8 improve fluorescence quantum yields by extending π-conjugation .
  • Leaving Groups : Methylthio substituents (e.g., at C8 in pyrimido[1,2-a]pyrimidines) facilitate nucleophilic substitution for further functionalization .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Copper catalysts (e.g., CuI) in radical cyclization improve yields by enhancing reaction turnover. For example, aryl-substituted derivatives achieved >70% yields under optimized Cu catalysis .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates. Ethylbenzene/n-heptane mixtures reduce side reactions in LDA-mediated alkylation .
  • Temperature Control : Lower temperatures (-78°C) minimize decomposition of sensitive intermediates, as seen in spiroindole-pyrimidine hybrids .

Q. What strategies resolve contradictions in reported fluorescence properties of related pyrrolopyrimidines?

  • Methodological Answer :

  • Substituent Effects : Fluorescence intensity and Stokes shifts vary with electron-donating/withdrawing groups. For instance, 2,5,7-triaryl derivatives exhibit strong blue fluorescence (λem = 450 nm) with large Stokes shifts (~100 nm) due to intramolecular charge transfer .
  • Measurement Standardization : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. DMSO) and concentration. Use matched excitation/emission slit widths and reference standards (e.g., quinine sulfate) for quantum yield calculations .

Q. How do computational methods assist in understanding the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps and charge distribution. For example, nitrile groups lower LUMO energy by 0.5–1.0 eV, enhancing electron affinity in fluorescent probes .
  • Molecular Dynamics (MD) : Simulates solvent interactions affecting fluorescence. Polar solvents stabilize excited states, reducing non-radiative decay .

Q. What are the challenges in scaling up synthesis for research-grade quantities?

  • Methodological Answer :

  • Purification Complexity : Chromatography is often required for isomers (e.g., 6- vs. 7-methyl derivatives). Gradient elution with silica gel improves resolution .
  • Intermediate Stability : Air-sensitive intermediates (e.g., carbene complexes) require inert atmospheres. Schlenk techniques or gloveboxes are essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.